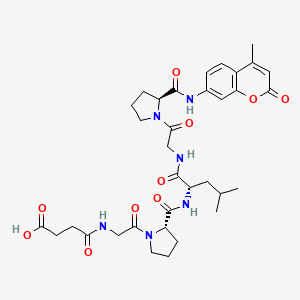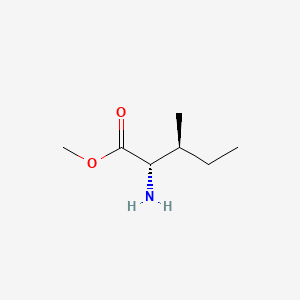
2-Chloro-5-nitrobenzoyl chloride
Descripción general
Descripción
2-Chloro-5-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2NO3 and a molecular weight of 220.01 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of both a chloro and a nitro group on the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloro-5-nitrobenzoyl chloride is typically synthesized from 2-chloro-5-nitrobenzoic acid. The preparation involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H3Cl2NO4+SOCl2→C7H3Cl2NO3+SO2+HCl
The reaction is carried out in the presence of a solvent such as dichloromethane, and the mixture is heated to reflux until the evolution of gases ceases .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-chloro-5-nitrobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Hydrolysis: Aqueous acidic or basic conditions.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
2-Chloro-5-aminobenzoyl chloride: from reduction.
2-Chloro-5-nitrobenzoic acid: from hydrolysis
Aplicaciones Científicas De Investigación
2-Chloro-5-nitrobenzoyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor antagonists.
Medicine: It is involved in the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-chloro-5-nitrobenzoyl chloride primarily involves its reactivity towards nucleophiles. The chloro group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in biochemical pathways. The compound’s ability to inhibit enzymes and interact with biological targets makes it valuable in medicinal chemistry .
Comparación Con Compuestos Similares
- 2-Chloro-5-nitrobenzoic acid
- 2-Chloro-4-nitrobenzoyl chloride
- 4-Chloro-3-nitrobenzoyl chloride
- 2-Chloro-3-nitrobenzoyl chloride
Comparison: 2-Chloro-5-nitrobenzoyl chloride is unique due to the specific positioning of the chloro and nitro groups on the benzene ring, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of selectivity and efficiency in synthetic transformations .
Propiedades
IUPAC Name |
2-chloro-5-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLKKYALUKXVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067148 | |
| Record name | Benzoyl chloride, 2-chloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25784-91-2 | |
| Record name | 2-Chloro-5-nitrobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25784-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 2-chloro-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025784912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 2-chloro-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 2-chloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitrobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-chloro-5-nitrobenzoyl chloride contribute to the synthesis of 1-amino-4-quinolone-3-carboxylic acids, and what makes these acids significant?
A1: this compound serves as a crucial starting material in a multi-step synthesis of 1-amino-4-quinolone-3-carboxylic acids. [] The compound reacts with enehydrazinocarboxylic esters or hydrazine derivatives, ultimately leading to the formation of the desired quinolone structure. These acids are particularly significant because they can be further modified to produce 1,7-diaminoquinolonecarboxylic acids, a class of compounds known for their potent antibacterial activity. []
Q2: Could you elaborate on the specific reactions involving this compound in this synthesis?
A2: The research highlights two key reactions involving this compound: []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine](/img/structure/B1295070.png)








